4-Amino-3,5-dichloro-2,6-difluoropyridine
Overview
Description
3,5-Dichloro-2,6-difluoropyridin-4-amine is a halogenated and aminated pyridine derivative with the molecular formula C5H2Cl2F2N2. It is commonly used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
4-Amino-3,5-dichloro-2,6-difluoropyridine is an intermediate in the synthesis of many chemical compounds
Mode of Action
It is known to be used in the synthesis of various chemical compounds .
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various reactions that lead to the formation of the final products .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to contribute to the formation of the final products .
Biochemical Analysis
Preparation Methods
The synthesis of 3,5-Dichloro-2,6-difluoropyridin-4-amine typically involves the use of pentachloropyridine as the starting material. The process includes an anhydrous fluorination reaction under conditions ranging from 100 to 158°C, leading to a yield of over 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine. The total product yield is approximately 70.4%. This method is favored for its simplicity, mild reaction conditions, and cost-effectiveness.
Chemical Reactions Analysis
3,5-Dichloro-2,6-difluoropyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with different amines to form both symmetrical and unsymmetrical derivatives.
Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, similar compounds often undergo these reactions under appropriate conditions.
Substitution Reactions: The presence of halogens (chlorine and fluorine) makes it a good candidate for substitution reactions, leading to the formation of various functionalized pyridines.
Scientific Research Applications
3,5-Dichloro-2,6-difluoropyridin-4-amine has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
3,5-Dichloro-2,6-difluoropyridin-4-amine can be compared with other halogenated pyridines, such as:
4-Amino-3,5-dichloro-2,6-difluoropyridine: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
2,6-Dichloro-3,5-difluoropyridin-4-amine: Another closely related compound with distinct chemical properties and uses.
The uniqueness of 3,5-Dichloro-2,6-difluoropyridin-4-amine lies in its specific halogenation and amination pattern, which imparts unique reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGINUFBBRTGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062665 | |
Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2840-00-8 | |
Record name | 3,5-Dichloro-2,6-difluoro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2840-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Pyridinamine, 3,5-dichloro-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-2,6-difluoropyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 3,5-dichloro-2,6-difluoropyridin-4-amine?
A1: 3,5-Dichloro-2,6-difluoropyridin-4-amine serves as a vital intermediary in synthesizing fluroxypyr [, ]. Fluroxypyr itself is a widely used herbicide, particularly effective against broadleaf weeds. While the provided research focuses on optimizing the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine, it doesn't delve into its direct interactions with targets or downstream effects.
Q2: How has the synthesis of 3,5-dichloro-2,6-difluoropyridin-4-amine been improved?
A2: Researchers have successfully enhanced the synthetic process for 3,5-dichloro-2,6-difluoropyridin-4-amine using pentachloropyridine as the starting material [, ]. Notably, they achieved a yield exceeding 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine under anhydrous fluorination conditions at a temperature range of 100-158°C. This advancement eliminates the need for energy-intensive drying of potassium fluoride and complex separation techniques. Additionally, conducting the ammoniation reaction at room temperature bypasses the requirement for specialized high-pressure equipment. These optimizations contribute to a simplified process with milder conditions, reduced investment costs, and potential for industrial scalability.
Q3: What analytical techniques are used to characterize 3,5-dichloro-2,6-difluoropyridin-4-amine?
A3: The synthesized 3,5-dichloro-2,6-difluoropyridin-4-amine was confirmed using a combination of spectroscopic methods, including Infrared Spectroscopy (IR), elemental analysis, and proton Nuclear Magnetic Resonance (1H NMR) []. These techniques provide insights into the compound's structure, purity, and composition.
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